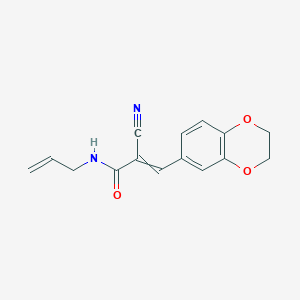

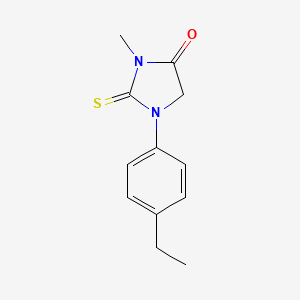

![molecular formula C13H11ClN4OS B2972024 N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172981-55-3](/img/structure/B2972024.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are characterized by a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom . The specific compound you mentioned, “N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide”, is a derivative of benzothiazole with additional functional groups.

Synthesis Analysis

While the exact synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For benzothiazole derivatives, these properties might include solubility, melting point, and specific gravity .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

This compound has been used in the design, synthesis, and analysis of anti-inflammatory properties of novel derivatives . Compounds synthesized using this compound were evaluated for anti-inflammatory activity and among the series, some compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Analgesic Properties

In addition to anti-inflammatory properties, some of the synthesized compounds also showed significant analgesic activities . This makes the compound a potential candidate for the development of new analgesic drugs.

Ulcerogenic Activity

The synthesized compounds also showed low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs . This suggests that the compound could be used in the development of drugs with fewer side effects on the gastrointestinal tract.

Lipid Peroxidation Activities

The compound has also been evaluated for its lipid peroxidation activities . This could have implications in the treatment of diseases related to oxidative stress and lipid peroxidation.

COX-2 Inhibitory Activity

The synthesized compounds showed fair COX-2 inhibitory activity (IC 50 =0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 =0.09 μM) and diclofenac (IC 50 =0.83 μM) . This suggests that the compound could be used in the development of new COX-2 inhibitors.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives . These novel derivatives could have potential applications in various fields of medicinal chemistry.

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . The compound’s inhibition of COX-1 and COX-2 enzymes disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some compounds with similar structures have shown significant anti-inflammatory and analgesic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-2-18-9(6-7-15-18)12(19)17-13-16-11-8(14)4-3-5-10(11)20-13/h3-7H,2H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLFNYVTFBPYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

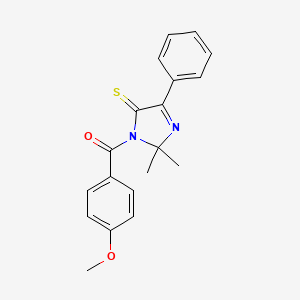

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)

![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)

![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)